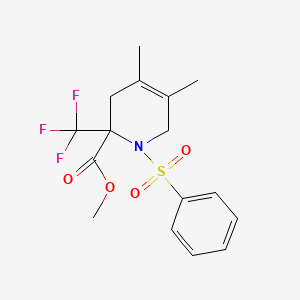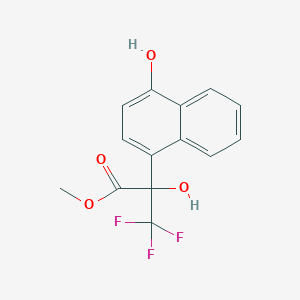![molecular formula C25H23N3O B11512109 (2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone](/img/structure/B11512109.png)
(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydroisoquinoline moiety, a hydrazone linkage, and a diphenylethanone group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE typically involves the condensation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with a suitable hydrazine derivative, followed by the reaction with 1,2-diphenylethanone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like halides and amines are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its interactions with various biological targets can lead to the discovery of new drugs and therapeutic agents.
Medicine
The compound’s medicinal applications include its use as a lead compound in drug discovery programs. Its ability to interact with specific molecular targets makes it a candidate for the development of treatments for various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE
- **(2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE
Uniqueness
The uniqueness of (2E)-2-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H23N3O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone |
InChI |
InChI=1S/C25H23N3O/c1-25(2)17-20-15-9-10-16-21(20)24(26-25)28-27-22(18-11-5-3-6-12-18)23(29)19-13-7-4-8-14-19/h3-16H,17H2,1-2H3,(H,26,28)/b27-22+ |
InChI Key |
XMMLUHXIYDUWKN-HPNDGRJYSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)N/N=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NN=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11512026.png)

![N-tert-Butyl-N'-methyl-N''-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11512031.png)
![2-{4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11512036.png)
![Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11512065.png)
![8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11512068.png)
![1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11512073.png)

![1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11512079.png)
![1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11512082.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzamide](/img/structure/B11512083.png)
![5-bromo-N'-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide](/img/structure/B11512087.png)

![N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11512095.png)
